molecular formula C20H30Cl3N3 B1419483 {[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride CAS No. 1185303-72-3

{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride

Cat. No. B1419483
CAS RN: 1185303-72-3
M. Wt: 418.8 g/mol
InChI Key: WJPUOHZKWQSPIP-UHFFFAOYSA-N
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Description

{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride is a chemical compound with the CAS Number: 1185303-72-3 . It has a molecular weight of 418.84 and its linear formula is C20H30Cl3N3 .

Scientific Research Applications

Synthesis of Novel Pharmaceuticals

Piperidine derivatives are foundational blocks in drug construction due to their presence in many pharmaceuticals . The compound can be used to synthesize novel drugs, leveraging its piperidine core for the development of new therapeutic agents. Its structural complexity allows for the creation of diverse pharmacophores, which can lead to drugs with unique modes of action.

Anticancer Agents

Research has shown that piperidine derivatives can act as potent anticancer agents . The compound’s ability to interact with various biological targets makes it a candidate for the development of new anticancer drugs, potentially offering improved efficacy and reduced side effects compared to existing treatments.

Antimicrobial and Antifungal Applications

The structural features of piperidine derivatives contribute to their antimicrobial and antifungal activities . This compound could be used to develop new antimicrobial agents that address the growing issue of antibiotic resistance, providing a new line of defense against hard-to-treat infections.

Neurodegenerative Disease Research

Piperidine derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s . The compound’s ability to cross the blood-brain barrier and its potential neuroprotective effects make it a valuable tool for developing treatments that could slow down or reverse the progression of these diseases.

Analgesic and Anti-inflammatory Properties

Due to their pharmacological activity, piperidine derivatives are often explored for their analgesic and anti-inflammatory properties . This compound could lead to the creation of new pain relievers that are more effective and have fewer side effects than current medications.

Antiviral and Antimalarial Research

Piperidine derivatives are also being investigated for their antiviral and antimalarial potential . The compound’s unique structure may inhibit the replication of viruses and parasites, offering a new approach to treating diseases like malaria, which remains a major global health challenge.

Safety and Hazards

This compound is labeled as an irritant , which means it may cause skin irritation or serious eye irritation. For safe handling, it’s important to use appropriate personal protective equipment and follow good laboratory practices.

properties

IUPAC Name

1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)methanamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3.3ClH/c1-17-5-2-3-7-20(17)16-23-11-8-18(9-12-23)13-22-15-19-6-4-10-21-14-19;;;/h2-7,10,14,18,22H,8-9,11-13,15-16H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPUOHZKWQSPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)CNCC3=CN=CC=C3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride
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{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride
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{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride
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{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride

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